1-(4-Chlorophenyl)-3-(furan-2-ylmethylsulfanyl)-3-thiophen-2-ylpropan-1-one
Description
1-(4-Chlorophenyl)-3-(furan-2-ylmethylsulfanyl)-3-thiophen-2-ylpropan-1-one is an organic compound that features a complex structure with multiple functional groups, including a chlorophenyl group, a furylmethylthio group, and a thienylpropanone backbone
Properties
CAS No. |
325992-87-8 |
|---|---|
Molecular Formula |
C18H15ClO2S2 |
Molecular Weight |
362.9g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(furan-2-ylmethylsulfanyl)-3-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C18H15ClO2S2/c19-14-7-5-13(6-8-14)16(20)11-18(17-4-2-10-22-17)23-12-15-3-1-9-21-15/h1-10,18H,11-12H2 |
InChI Key |
CWKHSMGWBXNSLJ-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CSC(CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3 |
Canonical SMILES |
C1=COC(=C1)CSC(CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(furan-2-ylmethylsulfanyl)-3-thiophen-2-ylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienylpropanone Backbone: This step involves the reaction of thiophene with a suitable alkylating agent to form the thienylpropanone structure.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Furylmethylthio Group: The final step involves the nucleophilic substitution reaction where the furylmethylthio group is attached to the thienylpropanone backbone using a suitable thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(furan-2-ylmethylsulfanyl)-3-thiophen-2-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(furan-2-ylmethylsulfanyl)-3-thiophen-2-ylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(furan-2-ylmethylsulfanyl)-3-thiophen-2-ylpropan-1-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-[(2-furylmethyl)thio]-2-thien-2-ylpropan-1-one
- 1-(4-Chlorophenyl)-3-[(2-furylmethyl)thio]-3-thien-2-ylbutan-1-one
Uniqueness
1-(4-Chlorophenyl)-3-(furan-2-ylmethylsulfanyl)-3-thiophen-2-ylpropan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
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